molecular formula C6H11N3O3 B13952343 3-Carbamoylpiperazine-2-carboxylic acid

3-Carbamoylpiperazine-2-carboxylic acid

Cat. No.: B13952343
M. Wt: 173.17 g/mol
InChI Key: JMHKLIVXLXORSV-UHFFFAOYSA-N
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Description

2-Piperazinecarboxylic acid, 3-carbamoyl- is a chemical compound with the molecular formula C6H11N3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 2-piperazinecarboxylic acid, 3-carbamoyl- can be achieved through several synthetic routes. One common method involves the reaction of piperazine with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another approach involves the use of organoindium reagents with imines and acid chlorides to provide α-substituted amides or N-protected amines in a single step .

Chemical Reactions Analysis

2-Piperazinecarboxylic acid, 3-carbamoyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium-catalyzed Suzuki–Miyaura coupling can lead to the formation of carbon-carbon bonds, resulting in various substituted derivatives .

Scientific Research Applications

2-Piperazinecarboxylic acid, 3-carbamoyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-piperazinecarboxylic acid, 3-carbamoyl- involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-Piperazinecarboxylic acid, 3-carbamoyl- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

3-carbamoylpiperazine-2-carboxylic acid

InChI

InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12)

InChI Key

JMHKLIVXLXORSV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)C(=O)N)C(=O)O

Origin of Product

United States

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